(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
Description
The compound “(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one” is a highly saturated polycyclic molecule featuring a fused indeno-chromenone scaffold with two methyl substituents at the 4a and 6a positions. Its structure combines a chromenone (a benzopyran-2-one derivative) with an indene moiety, creating a rigid, multi-ring system.
The tetradecahydro (14 hydrogen atoms) saturation indicates extensive hydrogenation, which enhances conformational stability and may influence lipophilicity and metabolic resistance. The dimethyl groups likely modulate steric and electronic properties, affecting binding interactions in biological systems .
Properties
CAS No. |
5821-13-6 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C18H28O2/c1-17-9-3-4-13(17)12-5-6-15-18(2,14(12)7-10-17)11-8-16(19)20-15/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,17-,18+/m0/s1 |
InChI Key |
DXJOQJNZUZXIQM-RIMFYDMWSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4[C@@]([C@H]3CC2)(CCC(=O)O4)C |
Canonical SMILES |
CC12CCCC1C3CCC4C(C3CC2)(CCC(=O)O4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, including cyclization and functional group transformations. The specific synthetic route and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural differences between the target compound and related indeno-chromenone derivatives:
*Estimated based on structural similarity to NSC61699 (C26H46O2) but with fewer carbon atoms.
Key Observations:
- Substituent Diversity : The target compound lacks the extended alkyl chains (e.g., 6-methylheptan-2-yl in NSC61699) or polar hydroxyl groups seen in analogues like the tetrahydroxy derivative . This suggests lower solubility in polar solvents compared to hydroxylated variants.
- Synthetic Pathways: Domino Prins/Friedel-Crafts cyclization () and hydrogenation () are common methods for such frameworks, but the target compound’s synthesis route remains unspecified in the provided evidence.
Bioactivity and Toxicity
- Target Compound: No direct bioactivity data are available. However, structural analogs like NSC61699 and marine-derived indeno-chromenones are often screened for antimicrobial or cytotoxic properties .
- Toxicity : The hydroxylated analogue () exhibits acute oral toxicity (Category 4) and skin irritation, likely due to reactive oxygen moieties . The target compound’s methyl groups may reduce such risks but could enhance membrane permeability.
Physicochemical Properties
- Stability : Full saturation suggests resistance to oxidation, contrasting with unsaturated derivatives prone to metabolic degradation .
Q & A
Q. What are the recommended methods for synthesizing this compound?
The synthesis of polycyclic chromenones typically involves multi-step protocols. A validated approach includes:
- Step 1 : Condensation of malonic acid derivatives with phenolic substrates under acidic conditions (e.g., phosphorus oxychloride and zinc chloride) to form the chromenone core .
- Step 2 : Stereoselective hydrogenation and alkylation to introduce methyl groups at the 4a and 6a positions.
- Characterization : Confirm regiochemistry and stereochemistry using -/-NMR and X-ray crystallography .
Q. How should researchers address safety concerns during experimental work?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritancy (analogous to structurally related compounds) .
- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the compound’s Safety Data Sheet (SDS) to medical personnel .
Q. What spectroscopic techniques are essential for initial characterization?
- NMR : -NMR to identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] for CHO).
- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700–1750 cm .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational models and experimental stereochemical data?
- Validation : Compare computed (DFT) torsional angles and bond lengths with single-crystal X-ray diffraction data. For example, deviations >0.05 Å in bond lengths indicate model inaccuracies .
- Refinement : Use software like SHELXL for crystallographic refinement, incorporating hydrogen bonding and van der Waals interactions .
Q. What advanced crystallographic parameters are critical for structural elucidation?
Key geometric parameters from X-ray studies include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–C bond lengths | 1.52–1.56 | Confirms sp³ hybridization |
| Dihedral angles (chromenone core) | 109.2–128.2° | Validates chair conformations in decalin systems |
| R-factor | <0.05 | Ensures data reliability |
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Analog Synthesis : Introduce substituents at the 2-oxo or 4a/6a-methyl positions to modulate lipophilicity .
- Assays : Conduct in vitro binding assays (e.g., enzyme inhibition) and correlate results with steric/electronic parameters (Hammett constants, logP) .
Q. What strategies mitigate synthetic challenges in stereochemical control?
- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee >90%) .
- Dynamic NMR : Monitor conformational equilibria during synthesis to identify kinetic vs. thermodynamic products .
Methodological Considerations
Q. How should researchers design experiments to address conflicting biological activity data?
- Dose-Response Curves : Test compound concentrations across 3–5 logarithmic ranges to identify non-linear effects.
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
Q. What computational tools are recommended for predicting physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
